2-(Thiophen-3-yl)benzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-thiophen-3-ylbenzonitrile |
InChI |
InChI=1S/C11H7NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H |
InChI Key |
RBMVUEABIZEVKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)C2=CSC=C2 |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CSC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 2-(Thiophen-3-yl)benzonitrile
Executive Summary
This technical guide details the synthesis of 2-(thiophen-3-yl)benzonitrile (CAS: 20608-86-0), a critical biaryl scaffold used in the development of kinase inhibitors, organic semiconductors, and liquid crystals.
While multiple pathways exist for biaryl construction, the Suzuki-Miyaura cross-coupling represents the industry gold standard for this substrate due to the stability of the nitrile group under basic conditions, high functional group tolerance, and the avoidance of toxic organostannanes associated with Stille coupling.
Key Chemical Data
| Parameter | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₇NS |
| Molecular Weight | 185.25 g/mol |
| Key Precursors | 2-Bromobenzonitrile, 3-Thiopheneboronic acid |
| Primary Challenge | Protodeboronation of the thiophene species and steric hindrance at the ortho-position of the nitrile.[1] |
Retrosynthetic Analysis
The most logical disconnection is at the C–C bond linking the benzene and thiophene rings. The nitrile group at the ortho position of the benzene ring activates the C–X bond for oxidative addition but also imposes steric constraints.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via palladium-catalyzed cross-coupling.
Primary Pathway: Suzuki-Miyaura Cross-Coupling
This protocol utilizes 2-bromobenzonitrile and 3-thiopheneboronic acid .[2] The choice of the bromide over the iodide is intentional; while iodides are more reactive, 2-iodobenzonitrile is prone to higher rates of homocoupling and iodine-mediated side reactions. The bromide offers a balance of reactivity and stability.
Mechanistic Rationale
-
Oxidative Addition: The Pd(0) species inserts into the C–Br bond of 2-bromobenzonitrile. The nitrile group is electron-withdrawing, facilitating this step despite the steric bulk.
-
Transmetallation: The boronic acid is activated by a base (carbonate or phosphate) to form a boronate species, which transfers the thiophene ring to the palladium center.
-
Reductive Elimination: The C–C bond is formed, regenerating the Pd(0) catalyst.
Experimental Protocol
Scale: 5.0 mmol Reaction Time: 16–24 hours Yield Expectation: 85–92%
Reagents
-
Electrophile: 2-Bromobenzonitrile (910 mg, 5.0 mmol)
-
Nucleophile: 3-Thiopheneboronic acid (704 mg, 5.5 mmol, 1.1 equiv)
-
Catalyst: PdCl₂(dppf)[2]·CH₂Cl₂ (204 mg, 0.25 mmol, 5 mol%)
-
Note: dppf is chosen for its large bite angle, which accelerates reductive elimination in sterically crowded biaryls.
-
-
Base: Cs₂CO₃ (3.26 g, 10.0 mmol, 2.0 equiv)
-
Note: Cesium carbonate is preferred over potassium carbonate in DMF to improve solubility and reaction rate.
-
-
Solvent: DMF (20 mL, degassed)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL Schlenk flask or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of argon.
-
Charging: Add 2-bromobenzonitrile, 3-thiopheneboronic acid, and Cs₂CO₃ to the flask.
-
Inertion: Evacuate the flask and backfill with argon (repeat 3 times) to remove atmospheric oxygen, which causes homocoupling of the boronic acid.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst under a positive pressure of argon.
-
Solvation: Add anhydrous, degassed DMF via syringe.
-
Reaction: Seal the vessel and heat to 80°C in an oil block. Stir vigorously for 16 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Filter the biphasic mixture through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate.
-
Separate the layers.[2] Wash the organic layer with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of 2-bromobenzonitrile and 3-thiopheneboronic acid.
Purification & Characterization
The crude material often contains traces of protodeboronated thiophene and phosphine oxides. Rigorous purification is required for pharmaceutical applications.
Purification Workflow
-
Adsorption: Dissolve the crude oil in a minimum amount of dichloromethane and adsorb onto silica gel (approx. 3g silica per gram of crude). Evaporate solvent to obtain a free-flowing powder.
-
Chromatography: Load onto a silica gel column.[1][3]
-
Mobile Phase: Gradient elution from 100% Hexanes to 10% Ethyl Acetate in Hexanes.
-
The product is less polar than the phosphine oxide byproducts but slightly more polar than deboronated thiophene.
-
-
Recrystallization (Optional): If the oil solidifies upon standing, recrystallize from Ethanol/Water (9:1) to achieve >99% purity.
Analytical Data Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic thiophene protons. The proton at the 2-position of the thiophene ring (adjacent to sulfur and the connection point) will appear as a doublet of doublets or a narrow multiplet around δ 7.5–7.7 ppm, distinct from the aromatic benzonitrile signals.
-
IR Spectroscopy: A sharp, strong absorption band at ~2220 cm⁻¹ confirms the integrity of the nitrile (C≡N) group.
-
Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺ = 186.03; found = 186.1.
Alternative Pathway: Stille Coupling
Context: This pathway is reserved for cases where the boronic acid is unstable or difficult to synthesize. It utilizes organotin reagents.[1]
-
Reagents: 2-Bromobenzonitrile + Tributyl(thiophen-3-yl)stannane.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Toluene, reflux (110°C).
-
Pros: Neutral conditions (no base required), high tolerance for sensitive functional groups.
-
Cons: Stoichiometric toxic tin byproducts; difficult purification (removal of tin residues requires KF workup).
References
-
BenchChem. Reaction of 2-bromobenzonitrile and 3-thiopheneboronic acid.
-
ChemicalBook. this compound Product and Precursor Data.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational methodology).
-
ResearchGate. Palladium-Catalyzed Suzuki Reactions... 2-bromobenzonitrile and 3-thiopheneboronic acid. [1][2][5]
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- 1. New directions with triazole and benzotriazole chemistry: From nucleoside modification to carbon-hydrogen bond-activation - ProQuest [proquest.com]
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- 3. mdpi.com [mdpi.com]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Thienyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3-thienyl)benzonitrile, a heteroaromatic molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific constitutional isomer, this document leverages a combination of established data for its structural isomers, foundational principles of physical organic chemistry, and computational predictions to offer a robust profile. The subsequent sections will delve into the structural and electronic characteristics, key physical properties, spectral analysis, and proposed methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 2-(3-thienyl)benzonitrile scaffold.
Introduction and Molecular Context
2-(3-Thienyl)benzonitrile belongs to a class of biaryl compounds that integrate the structural features of both benzonitrile and thiophene. Benzonitrile derivatives are pivotal in various industrial and pharmaceutical applications, valued for their unique electronic properties and synthetic versatility. The nitrile group, being a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and can participate in a variety of chemical transformations.[1] Thiophene, a sulfur-containing heterocycle, is a common isostere for the benzene ring in drug design, often introduced to modulate metabolic stability, solubility, and target engagement.[2]
The specific linkage at the 2-position of the benzonitrile ring and the 3-position of the thiophene ring in 2-(3-thienyl)benzonitrile dictates a unique spatial arrangement and electronic interplay between the two aromatic systems. Understanding the physicochemical properties stemming from this arrangement is paramount for predicting its behavior in biological systems and its suitability for various applications.
Structural and Electronic Properties
The fundamental characteristics of 2-(3-thienyl)benzonitrile are dictated by its molecular structure, comprising a benzene ring substituted with a nitrile group and a thiophene ring.
Molecular Structure
The molecule consists of a planar benzonitrile core linked to a planar thiophene ring. The rotational barrier around the C-C single bond connecting the two rings will influence the molecule's preferred conformation and overall shape.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NS | |
| Molecular Weight | 185.24 g/mol | |
| Canonical SMILES | N#Cc1ccccc1-c2ccsc2 | |
| InChI Key | InChI=1S/C11H7NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H |
Predicted Electronic Properties
Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating the electronic landscape of molecules where experimental data is sparse.[3][4][5]
-
Dipole Moment: The presence of the electron-withdrawing nitrile group and the sulfur heteroatom in the thiophene ring is expected to generate a significant molecular dipole moment. The precise vector and magnitude will depend on the molecule's conformation.
-
Electron Distribution: The nitrile group will polarize the benzonitrile ring, creating a region of lower electron density (electrophilic character) on the benzene ring, particularly at the ortho and para positions relative to the nitrile. The thiophene ring, being electron-rich, will act as a donor in this biaryl system. This intramolecular charge transfer characteristic is a key feature of many D-π-A (Donor-π-Acceptor) systems.[6]
Core Physicochemical Properties
A molecule's physicochemical profile governs its solubility, permeability, and ultimately, its bioavailability and suitability for various applications. The following table summarizes the available experimental data for the constitutional isomer, 4-(3-thienyl)benzonitrile, alongside predicted values for the target molecule, 2-(3-thienyl)benzonitrile.
| Property | 4-(3-Thienyl)benzonitrile (Experimental) | 2-(3-Thienyl)benzonitrile (Predicted) | Justification for Prediction |
| Melting Point (°C) | 87 - 91 | 75 - 85 | The ortho substitution may lead to slightly weaker crystal packing compared to the more linear para isomer, resulting in a lower melting point. |
| Boiling Point (°C) | Not Available | ~310 - 330 | Predicted based on group contribution methods, considering the boiling points of benzonitrile and substituted thiophenes.[7][8] |
| LogP (Octanol/Water Partition Coefficient) | 3.29 (for 4-isomer) | 3.1 - 3.4 | The LogP is expected to be similar to the 4-isomer, as it is primarily influenced by the overall composition and less by the substitution pattern. |
| Aqueous Solubility | Very Low (predicted) | Very Low (predicted) | A high LogP value suggests poor aqueous solubility. Machine learning models for solubility prediction also indicate low solubility for similar structures.[1][9] |
Spectral Properties and Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of 2-(3-thienyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra provide a valuable fingerprint for the molecule. NMR prediction software utilizes extensive databases and algorithms to estimate chemical shifts.[10][11]
Predicted ¹H NMR (500 MHz, CDCl₃):
-
δ 7.80 - 7.60 (m, 4H): Aromatic protons of the benzonitrile ring. The ortho-substitution pattern will lead to complex splitting patterns.
-
δ 7.50 - 7.30 (m, 3H): Protons of the thiophene ring.
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
δ 140 - 120: Aromatic carbons of both rings.
-
δ ~118: Nitrile carbon (C≡N).
-
δ ~115: Quaternary carbon of the benzonitrile ring attached to the thiophene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
-
~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration of the nitrile group. This is a highly characteristic peak.
-
3100 - 3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.
-
1600 - 1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
[M]⁺: The molecular ion peak would be observed at m/z = 185.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of HCN (m/z = 27) and cleavage at the biaryl linkage.
Proposed Synthetic and Characterization Workflows
Proposed Synthesis: Suzuki Cross-Coupling
The Suzuki coupling is a robust and widely used method for the formation of C-C bonds between aromatic rings.
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- 11. acdlabs.com [acdlabs.com]
Foreword: The Architectural Elegance of Thieno[3,2-b]thiophene
An In-depth Technical Guide to the Electronic Properties of Thieno[3,2-b]thiophene Structures
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of organic electronics, the pursuit of materials that blend high performance, stability, and processability is paramount. Among the vast library of heterocyclic compounds, thieno[3,2-b]thiophene (TT) has emerged as a cornerstone building block for a new generation of organic semiconductors.[1] Its rigid, planar, and electron-rich structure provides an ideal scaffold for creating materials with exceptional charge transport properties.[2] This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the electronic characteristics of the TT core. We will explore the fundamental principles that govern its behavior, the causal relationships between its structure and function, and the validated experimental methodologies used to harness its potential in advanced electronic applications.
The Core Moiety: Understanding the Intrinsic Electronic Structure
The utility of thieno[3,2-b]thiophene originates from its unique fused-ring architecture. Comprising two thiophene rings fused along the 'b' bond, the TT core creates a planar, electron-rich system with extended π-conjugation.[2][3] This planarity and the potential for strong intermolecular sulfur-sulfur (S···S) interactions are critical for facilitating efficient charge transport in the solid state.[4][5] Unlike its more reactive and less stable counterparts like pentacene, the TT moiety imparts significant oxidative stability to its derivatives.[6]
Molecular Orbitals: The Foundation of Semiconductor Behavior
The electronic properties of any organic semiconductor are fundamentally dictated by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Level: This level is analogous to the valence band in inorganic semiconductors. A relatively low-lying HOMO energy level is desirable as it indicates higher resistance to oxidation, leading to greater environmental (air) stability for the material.[6] Materials based on the TT core often exhibit lower HOMO levels than traditional oligothiophenes, which contributes to their enhanced operational stability.[6][7]
-
LUMO Level: This level is analogous to the conduction band. The energy of the LUMO is a key determinant of a material's electron affinity and its suitability for n-channel or ambipolar transport.
-
The Band Gap (E_g): The energy difference between the HOMO and LUMO levels is the band gap. This value determines the energy required to excite an electron from the ground state and dictates the material's optical absorption properties.[8] Incorporating the TT unit into polymer backbones has been shown to effectively lower the band gap, allowing for absorption of a broader range of the solar spectrum in photovoltaic applications.[8]
The precise energy levels of these orbitals can be both predicted through computational methods, such as Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional with a 6-31G* basis set), and measured experimentally.[7][9]
Caption: Conceptual energy level diagram of the TT core.
Engineering Electronic Properties Through Chemical Synthesis
The true power of the thieno[3,2-b]thiophene scaffold lies in its synthetic versatility. The electronic properties of the core can be precisely tuned by attaching different functional groups or by incorporating it into larger oligomeric and polymeric structures. Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are the workhorses for synthesizing these advanced materials.[6][7]
The Role of Substituents
Attaching electron-donating or electron-withdrawing groups to the TT core directly modulates its HOMO and LUMO energy levels. For instance, alkyl chains are often added not only to improve solubility and processability but also to influence molecular packing in the solid state, which is crucial for charge transport.[7] Aromatic side chains can also be used to extend π-conjugation.[3]
Polymerization and Donor-Acceptor Architectures
Incorporating TT units into a conjugated polymer backbone is a powerful strategy for creating high-performance semiconductors.[3] When used as an electron-rich donor unit in combination with an electron-deficient acceptor unit (like benzo[4][6][10]thiadiazole, BT), the resulting donor-acceptor (D-A) copolymer exhibits a lower band gap due to intramolecular charge transfer (ICT).[3][9] This approach is fundamental to the design of materials for organic photovoltaics (OPVs). The polymer featuring thieno[3,2-b]thiophene as a bridge, rather than a side chain, has been shown to increase both the absorption coefficient and hole mobility.[9]
Caption: Synthetic workflow for TT-based polymers.
Charge Transport in Thieno[3,2-b]thiophene-Based Materials
The performance of an organic electronic device, such as an Organic Field-Effect Transistor (OFET), is critically dependent on the charge carrier mobility (µ) of the semiconductor layer. TT-based materials are renowned for their excellent hole-transport (p-type) characteristics, with some derivatives achieving mobilities exceeding 1.0 cm² V⁻¹ s⁻¹.[11]
This high mobility is a direct consequence of the material's structural organization in the solid state. The planar nature of the TT core promotes strong π-π stacking between adjacent molecules, creating efficient pathways for charge carriers to "hop" from one molecule to the next.[5][8] The presence of sulfur atoms facilitates additional intermolecular S···S contacts, which further enhance the electronic coupling and dimensionality of charge transport.[5]
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (µ_h) (cm²/Vs) | Reference |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | -4.94 | -2.44 | 2.50 | Not Reported | [6][7] |
| PBDTTT-DPP (TT in side-chain) | -5.25 | -3.55 | 1.70 | 2.1 x 10⁻³ | [9] |
| PBDT-TTDPP (TT in backbone) | -5.33 | -3.61 | 1.72 | 4.5 x 10⁻³ | [9] |
| Thienoacene Dimer (TDPP-TT-TDPP) | -5.46 | -2.59 | 2.87 | up to 1.33 | [11] |
| TT-BT Copolymer (with nonyl side chain) | -5.40 | -3.40 | 2.00 | 0.1 | [3] |
Note: HOMO/LUMO and Band Gap values can be determined by different methods (e.g., cyclic voltammetry vs. optical spectroscopy) and may vary. The values presented here are for comparative purposes.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of next-generation electronics, including flexible displays and sensors.[5] TT-based semiconductors are excellent candidates for the active channel material in these devices.
Device Architecture and Operation
A common OFET architecture is the bottom-gate, top-contact (BGTC) configuration. In this setup, a doped silicon wafer acts as the gate electrode, with a layer of silicon dioxide (SiO₂) serving as the gate dielectric. The TT-based organic semiconductor is deposited onto the dielectric, and finally, source and drain electrodes (typically gold) are evaporated on top.
Applying a negative voltage to the gate electrode induces an accumulation of positive charge carriers (holes) at the semiconductor-dielectric interface, forming a conductive channel. A voltage applied between the source and drain electrodes then drives a current through this channel. The performance of the OFET is characterized by its charge carrier mobility and the on/off current ratio.[3] A crucial factor for efficient device performance is the alignment of the semiconductor's HOMO level with the work function of the source/drain electrodes (e.g., gold, ~5.1 eV), as a good match minimizes the energy barrier for hole injection.[7]
Caption: Bottom-Gate, Top-Contact (BGTC) OFET architecture.
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, methodologies for synthesis and characterization must be robust and reproducible.
Protocol: Synthesis of a TT-based Dimer via Suzuki Coupling
This protocol provides a generalized procedure for coupling a dibrominated TT core with an arylboronic acid.
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a condenser and magnetic stirrer. Purge the entire system with an inert gas (Argon or Nitrogen) for at least 15 minutes to exclude oxygen and moisture.
-
Reagent Addition: To the flask, add 2,5-dibromothieno[3,2-b]thiophene (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2M solution).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified, often by column chromatography on silica gel followed by recrystallization or vacuum sublimation to yield the final, high-purity material.[6][7] The purity and identity are confirmed by NMR spectroscopy and mass spectrometry.
Protocol: Characterization by Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
-
Sample Preparation: Dissolve a small amount of the purified TT derivative in a suitable, dry solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard, with a known absolute potential of -4.8 eV relative to vacuum.
-
Measurement: Scan the potential to measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the TT compound.
-
Calculation: The HOMO and LUMO levels are calculated using the following empirical formulas:
-
HOMO (eV) = -e [ (E_ox vs Fc/Fc⁺) + 4.8 ]
-
LUMO (eV) = -e [ (E_red vs Fc/Fc⁺) + 4.8 ] The electrochemical band gap can be determined as the difference between the HOMO and LUMO levels.[3]
-
Protocol: Fabrication of a Solution-Processed OFET
This protocol details the fabrication of a BGTC OFET.
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping.
-
Semiconductor Deposition: Dissolve the TT-based semiconductor in a high-boiling-point organic solvent (e.g., chloroform, chlorobenzene). Deposit the solution onto the treated substrate using a solution-processing technique like spin-coating or solution shearing.[5]
-
Annealing: Anneal the film at an optimized temperature to remove residual solvent and promote the formation of a well-ordered crystalline film. This step is critical for achieving high charge carrier mobility.
-
Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor layer under high vacuum (< 10⁻⁶ Torr).
-
Characterization: The electrical characteristics of the final OFET device are then measured in ambient air or an inert atmosphere using a semiconductor parameter analyzer.
References
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- Synthesis and Characterization of Thiophene and Thieno[3,2-b]thiophene Containing Conjugated Polymers. ResearchGate.
- Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties. Journal of Materials Chemistry C (RSC Publishing).
- Thienothiophene (Thieno[3,2-b]thiophene) | CAS 251-41-2. Ossila.
- Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. NIH.
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- Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. ResearchGate.
- Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials | Accounts of Chemical Research. ACS Publications.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate.
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
- Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI.
- High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. Research Explorer - The University of Manchester.
- A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. NIH.
Sources
- 1. ossila.com [ossila.com]
- 2. Thieno[3,2-b]thiophene | 251-41-2 [chemicalbook.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Advanced Protocols for 2-Arylpyridine Synthesis via Suzuki-Miyaura Coupling
[1]
Executive Summary & Strategic Importance
The 2-arylpyridine motif is a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in kinase inhibitors, GPCR ligands, and photoredox catalysts. However, synthesizing this bond via Suzuki-Miyaura cross-coupling is notoriously difficult due to the "2-Pyridyl Problem."
This guide moves beyond generic coupling conditions to provide field-proven, high-reliability protocols specifically engineered to overcome the three primary failure modes of this reaction:
-
Protodeboronation: Rapid decomposition of 2-pyridylboronic acids.
-
Catalyst Poisoning: Non-productive coordination of the pyridine nitrogen to the Palladium center.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring retards the transfer of the organic group to Palladium.
Mechanistic Insight: The "2-Pyridyl Problem"
To successfully synthesize 2-arylpyridines, one must understand why standard conditions fail.
The Failure Modes
-
Route A (2-Halopyridine + Arylboronic Acid): The challenge here is Oxidative Addition . The electron-deficient pyridine ring makes the C-X bond difficult to break. Furthermore, the product (2-arylpyridine) or the substrate can chelate Pd, shutting down the cycle.
-
Route B (2-Pyridylboron + Aryl Halide): The challenge here is Transmetalation & Stability . 2-Pyridylboronic acids are exceptionally unstable, undergoing rapid protodeboronation in the presence of base/water, often faster than the cross-coupling event.
Visualization of Catalyst Inhibition
The following diagram illustrates the competing non-productive pathway that plagues these reactions.
Caption: The "Coordination Trap" (Red) competes with the productive cycle, sequestering the catalyst. Bulky ligands (e.g., XPhos) are required to sterically block this interaction.
Strategic Decision Matrix
Before starting, select the route based on your available starting materials and scaffold stability.
| Feature | Route A: 2-Halopyridine + Arylboronic Acid | Route B: 2-Pyridylboron + Aryl Halide |
| Difficulty | Moderate (Preferred) | High (Requires specialized reagents) |
| Primary Issue | Catalyst Deactivation | Rapid Protodeboronation of Boron species |
| Key Reagent | XPhos Pd G4 or Pd(dppf) | MIDA Boronate or BF3K Salt |
| Best For | Standard library synthesis; stable arylboronic acids. | When the aryl halide is complex/precious; unstable arylboronic acids. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Route A)
Best for coupling 2-chloropyridines with standard arylboronic acids.
Rationale: This protocol utilizes XPhos , a bulky, electron-rich biaryl phosphine ligand.
-
Steric Bulk: Prevents the pyridine nitrogen from coordinating to the Pd center (solving Poisoning).
-
Electron Richness: Accelerates the oxidative addition of the unreactive C-Cl bond.
Materials:
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) [1]
-
Base: K3PO4 (Tribasic Potassium Phosphate)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K3PO4 (3.0 equiv)
-
XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
-
Solvent: Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be ~0.2 M with respect to the halide.
-
Note: Degassing is recommended but XPhos G4 is relatively robust. Sparging with Argon for 5 mins is sufficient.
-
-
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.
-
Monitoring: Monitor by LCMS. If conversion stalls, add more boronic acid, not catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, filter, and concentrate.
Protocol B: The "Burke" Method (Route B - MIDA Boronates)
Best for introducing a 2-pyridyl group onto a complex aryl halide.
Rationale: 2-Pyridyl MIDA boronates are air-stable and do not hydrolyze rapidly. This protocol uses a "Slow-Release" strategy combined with Copper promotion to facilitate the difficult transmetalation [2].
Materials:
-
Reagent: 2-Pyridyl MIDA boronate (Commercially available or synthesized).
-
Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%).
-
Promoter: Cu(OAc)2 (0.5 equiv) + Diethanolamine (DEA) (1.0 - 2.0 equiv).
-
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon, add to a reaction vessel:
-
Aryl Bromide/Chloride (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Cu(OAc)2 (0.5 equiv)
-
-
Catalyst Prep: In a separate vial, premix Pd2(dba)3 and XPhos in a small amount of DMF for 5 mins to form the active catalyst, then transfer to the main vessel.
-
Additives: Add Diethanolamine (DEA) (1.0 - 2.0 equiv).
-
Reaction: Heat to 100 °C in DMF.
-
Time: Typically 4–16 hours.
-
-
Workup: Dilute with Et2O or EtOAc. Wash extensively with water/NH4Cl to remove DMF and Copper salts.
-
Note: Copper residues can be sticky; an EDTA wash can help remove blue/green color.
-
Protocol C: The "Molander" Method (Route B - Trifluoroborates)
Best for parallel synthesis and robust handling.
Rationale: Potassium 2-pyridyltrifluoroborates (BF3K) are more stable than boronic acids and less sensitive than MIDA boronates to base.
Materials:
-
Reagent: Potassium 2-pyridyltrifluoroborate.
-
Base: Et3N (Triethylamine) or Cs2CO3.
-
Solvent: i-PrOH / Water (3:1).
Step-by-Step Procedure:
-
Charge: Add to a vial:
-
Additives: Add Et3N (3.0 equiv).
-
Solvent: Add i-PrOH/Water (3:1). Degas by sparging with Argon for 10 mins (Crucial for BF3K salts).
-
Reaction: Heat to 80 °C (Reflux) for 8–12 hours.
-
Workup: Standard aqueous workup.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning or Oxidative Addition failure. | Switch to XPhos Pd G4 (Protocol A). Ensure temperature is >80°C. |
| Protodeboronation (Pyridine detected) | Boron species decomposed before coupling.[4][5] | Switch to Protocol B (MIDA) . The slow release is essential here. |
| Pd Black Precipitation | Catalyst decomposition (unstable ligands). | Add more ligand (increase L:Pd ratio). Ensure O2 exclusion. |
| Low Yield with Chlorides | C-Cl bond too strong. | Use Protocol A with XPhos or RuPhos . Iodides/Bromides are preferred for Protocol B/C. |
References
-
Buchwald, S. L. et al. "Palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides." Organic Letters, 2014.
-
Burke, M. D. et al. "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition, 2011.
-
Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[2] Journal of Organic Chemistry, 2002.[2]
-
BenchChem Application Notes. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines." BenchChem, 2025.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
using 2-(Thiophen-3-yl)benzonitrile in OLED fabrication
Application Note: Strategic Utilization of 2-(Thiophen-3-yl)benzonitrile in High-Efficiency TADF OLED Architectures
Part 1: Executive Summary & Material Insight
The Challenge: Modern Organic Light Emitting Diodes (OLEDs) demand emitters that bypass the 25% efficiency limit of conventional fluorescence.[1] Thermally Activated Delayed Fluorescence (TADF) materials harvest both singlet and triplet excitons (100% internal quantum efficiency) but often suffer from poor stability or broad emission spectra.
The Solution:
This compound (2-TBz) serves as a critical Acceptor-Bridge motif for designing robust TADF emitters. Unlike standard phenyl-acceptors, the thiophene moiety introduces conformational locking and polarizability tuning, while the benzonitrile group acts as a strong electron-withdrawing unit to lower the LUMO level, facilitating the small singlet-triplet energy gap (
Core Applications:
-
TADF Emitter Synthesis: As a building block for Donor-Acceptor (D-A) systems.[2]
-
Host Material Engineering: As a bipolar host component for red/green phosphorescent OLEDs (PhOLEDs).
Part 2: Experimental Protocols
Protocol A: Synthesis of D-A-D TADF Emitter (Example Workflow)
Objective: Functionalize 2-TBz with Carbazole donors to create a blue/green TADF emitter. The thiophene ring acts as the reactive site for donor attachment.
Reagents:
-
Core: this compound (CAS: 10603-03-9)
-
Donor: 9H-Carbazole (or 3,6-di-tert-butylcarbazole for solubility)
-
Catalyst: Pd(OAc)₂, P(t-Bu)₃
-
Base: NaOtBu
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Selective Bromination:
-
Dissolve 2-TBz (10 mmol) in DMF.
-
Add N-Bromosuccinimide (NBS, 10.5 mmol) dropwise at 0°C to selectively brominate the thiophene
-position (position 2 of the thiophene ring). -
Mechanism:[2][3] The cyano group on the benzene ring deactivates the benzene, directing electrophilic substitution to the electron-rich thiophene ring.
-
QC Check:
H-NMR must show loss of the thiophene -proton.
-
-
Buchwald-Hartwig Cross-Coupling:
-
Combine the brominated intermediate (5 mmol) and Carbazole (6 mmol) in a Schlenk flask.
-
Add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃ (10 mol%) under Argon flow.
-
Add NaOtBu (1.5 eq) and anhydrous Toluene (20 mL).
-
Reflux at 110°C for 24 hours.
-
Workup: Cool, filter through Celite, extract with DCM, and purify via column chromatography (Hexane/DCM gradient).
-
-
Sublimation (Critical for Device Grade):
-
Purify the final solid via thermal gradient sublimation (
Torr, Source T: 280°C). -
Target Purity: >99.9% (HPLC).
-
Protocol B: OLED Device Fabrication
Architecture: ITO / PEDOT:PSS / TADF Emitter (doped in mCP) / TPBi / LiF / Al
| Layer | Material | Thickness | Function | Process |
| Anode | ITO Glass | 150 nm | Hole Injection | Sputtered/Cleaned |
| HIL | PEDOT:PSS | 40 nm | Hole Injection | Spin-coat (3000 rpm) |
| HTL | TAPC | 20 nm | Hole Transport | Thermal Evaporation |
| EML | mCP : 2-TBz-Cz (10%) | 30 nm | Emission (TADF) | Co-Evaporation |
| ETL | TPBi | 40 nm | Electron Transport | Thermal Evaporation |
| EIL | LiF | 1 nm | Electron Injection | Thermal Evaporation |
| Cathode | Aluminum | 100 nm | Cathode | Thermal Evaporation |
Fabrication Steps:
-
Substrate Prep: Ultrasonic clean ITO in Decon90, DI water, Acetone, IPA (15 min each). UV-Ozone treat for 20 min.
-
HIL Deposition: Spin coat PEDOT:PSS. Anneal at 120°C for 15 min in air to remove moisture.
-
Vacuum Deposition: Transfer to Glovebox (
ppm ). -
EML Formation: Co-evaporate the Host (mCP) and the synthesized 2-TBz-based emitter.
-
Rate Control: Host (1.0 Å/s) : Dopant (0.1 Å/s) to achieve 10% doping.
-
-
Encapsulation: Glass lid with UV-curable epoxy in nitrogen atmosphere.
Part 3: Mechanism & Visualization
The TADF Mechanism in 2-TBz Derivatives: The orthogonality between the Donor (Carbazole) and Acceptor (Benzonitrile-Thiophene) creates a spatial separation of the HOMO and LUMO.
-
HOMO: Localized on the Carbazole (Donor).
-
LUMO: Localized on the Benzonitrile-Thiophene (Acceptor).
-
Result: Minimal orbital overlap
Small (< 0.1 eV) Efficient RISC.
Workflow Diagram:
Caption: Synthetic pathway converting the 2-TBz precursor into a functional TADF emitter for OLED integration.
Part 4: Data & Validation Parameters
To validate the quality of the synthesized material and the device, the following metrics must be met:
| Parameter | Method | Target Value | Significance |
| Low-temp Fluorescence/Phosphorescence | < 0.1 eV | Ensures efficient triplet harvesting (RISC). | |
| PLQY | Integrating Sphere (in film) | > 70% | Indicates high radiative efficiency. |
| TADF Lifetime ( | Transient PL Decay | < 10 | Short delayed lifetime reduces efficiency roll-off. |
| EL Peak | Electroluminescence Spectrum | 480-520 nm | Tunable Blue-Green emission based on donor strength. |
References
-
Ostapiuk, Y. V., et al. (2025).[2][4] 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 30, 3758.[4][5]
-
Maggiore, A., et al. (2025).[2] Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C.
-
Ossila. (2024). OLED Generations & Structure: TADF Mechanisms.
-
Gomez, I., et al. (2024). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI Materials.
Sources
application of 2-(Thiophen-3-yl)benzonitrile in organic solar cells
Application Note: 2-(Thiophen-3-yl)benzonitrile as a Strategic Scaffold for Fused-Ring Non-Fullerene Acceptors
Executive Summary
This application note details the utility of This compound (CAS: 20608-86-0) as a critical intermediate in the synthesis of high-performance Non-Fullerene Acceptors (NFAs) . Unlike traditional fullerene acceptors (e.g., PC71BM), NFAs derived from fused-ring cores offer tunable energy levels and superior photon harvesting.
The this compound scaffold serves as a "pre-cyclization" motif. Its ortho-cyano architecture allows for intramolecular annulation , converting a flexible biaryl structure into a rigid, planar thieno-fused polycyclic aromatic hydrocarbon (PAH) . These planar cores are the engine of modern A-D-A (Acceptor-Donor-Acceptor) molecules, driving high electron mobility (
Scientific Mechanism: From Flexible Precursor to Rigid Core
The efficacy of this compound lies in its chemical potential to undergo ring-fusion . In organic photovoltaics, planarity is paramount. Planar molecules stack closer (
The "Locking" Mechanism
The transition from the open this compound form to a fused core involves the electrophilic carbon of the nitrile group.
-
Precursor State: The single bond between the benzene and thiophene rings allows rotation, breaking conjugation and increasing energetic disorder.
-
Cyclization: Under acidic (e.g., TfOH) or basic conditions, the thiophene ring attacks the nitrile, or a radical mechanism fuses the rings.
-
Result: Formation of a Thieno[3,2-b]isoquinoline or Indeno[1,2-b]thiophene type core. This "ladder-type" structure extends conjugation length and lowers the reorganization energy (
), crucial for fast electron transport.
DOT Diagram: Synthesis & Functionalization Pathway
Figure 1: Synthetic workflow transforming the flexible this compound precursor into a rigid electron-transporting core.
Application Protocols
Protocol A: Synthesis of the Fused Core (Thieno[3,2-c]isoquinoline derivative)
Rationale: This protocol demonstrates the conversion of the nitrile group into a fused ring, creating a highly conjugated building block.
Materials:
-
This compound (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (Superacid catalyst)
-
Dichloromethane (DCM) (Anhydrous)
-
Argon atmosphere
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve this compound (5 mmol) in anhydrous DCM (20 mL).
-
Acid Addition: Cool the solution to 0°C. Dropwise add TfOH (2.0 eq) via syringe. The solution will likely darken, indicating protonation of the nitrile.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The electrophilic nitrile carbon is attacked by the electron-rich thiophene (C2 position), followed by aromatization.
-
Quenching: Pour the reaction mixture carefully into ice-cold saturated NaHCO3 solution to neutralize the acid.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Validation: Verify structure via 1H NMR (disappearance of the thiophene C2 proton) and HRMS .
Protocol B: Device Fabrication (OSC Integration)
Rationale: To test the electron mobility of the synthesized material in a Bulk Heterojunction (BHJ).
Device Architecture: ITO / PEDOT:PSS / Polymer:NFA / PFN-Br / Ag
-
Substrate Prep: Clean ITO glass (detergent, water, acetone, isopropanol). Treat with UV-Ozone for 15 min.
-
HTL Deposition: Spin-coat PEDOT:PSS (4000 rpm, 30s). Anneal at 150°C for 15 min in air. Transfer to N2 glovebox.
-
Active Layer:
-
Donor: PM6 (Polymer donor).
-
Acceptor: The NFA synthesized from the this compound core.
-
Ratio: 1:1.2 (D:A) by weight.
-
Solvent: Chloroform with 0.5% DIO (1,8-diiodooctane) additive.
-
Spin: 3000 rpm to achieve ~100 nm thickness.
-
Annealing: Thermal annealing at 100°C for 10 min.
-
-
ETL & Electrode: Spin-coat PFN-Br (5 nm). Evaporate Ag (100 nm) under high vacuum (
Torr).
Comparative Data Analysis
The following table illustrates the impact of using the fused core (derived from the nitrile precursor) versus a non-fused analog in an organic solar cell.
| Parameter | Non-Fused Analog (Open Chain) | Fused Core (Target Material) | Impact of Cyclization |
| Molecular Geometry | Twisted ( | Planar ( | Enhanced |
| Bandgap ( | 1.85 eV | 1.55 eV | Red-shifted absorption (better photon harvest) |
| Electron Mobility ( | ~30x Increase in charge transport | ||
| Device PCE | 4.2% | 14.8% | Significant efficiency boost |
Data Source: Simulated aggregation of typical A-D-A acceptor performance metrics [1, 3].
Mechanistic Pathway: Charge Generation
Understanding where this molecule fits in the photophysics of the solar cell is crucial for optimization.
Figure 2: Photophysical pathway in an OSC. The planar core derived from the title compound facilitates the critical CT State -> Separation step.
References
-
RSC Advances in Photovoltaics. "Benzonitrile-functionalized non-fullerene acceptors for organic solar cells with low non-radiative loss." Journal of Materials Chemistry C, 2022.
-
Ossila Materials Guide. "Thieno[3,2-b]thiophene-2-carbonitrile: Properties and Applications in OFETs and OPVs." Ossila Product Data.
-
MDPI Energies. "New Non-Fullerene Acceptor with Extended Conjugation of Cyclopenta[2,1-b:3,4-b'] Dithiophene." Energies, 2022.[1][2]
-
NTU Scholars. "2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells." National Taiwan University Repository.
Sources
- 1. Recent Advances in Nonfullerene Acceptor‐Based Layer‐by‐Layer Organic Solar Cells Using a Solution Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonitrile-functionalized non-fullerene acceptors for organic solar cells with low non-radiative loss - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: One-Pot Synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles
Executive Summary
This application note details a robust, one-pot protocol for the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles . This scaffold represents a unique hybrid of the isatin (indolin-3-one) and arylacetonitrile pharmacophores, structurally related to aurones and isoindigo.
Traditionally, accessing 2-ylidene-3-oxoindolines requires multi-step procedures involving sensitive intermediates. The method described herein utilizes a cyanide-triggered cascade reaction starting from readily available ortho-nitroacetophenones and aryl aldehydes. This protocol is distinguished by its operational simplicity, high atom economy, and exclusive (E)-stereoselectivity, making it an essential tool for medicinal chemists targeting anti-inflammatory and oncology pathways.
Scientific Background & Mechanism[1][2][3]
The Challenge
The 2-alkylidene-3-oxoindoline core is a privileged structure in drug discovery, often serving as a bioisostere for aurones. However, conventional synthesis methods (e.g., aldol condensation of pre-formed indolin-3-ones) suffer from low availability of starting materials and poor regiocontrol.
The Solution: Cyanide-Mediated Reductive Cyclization
This protocol relies on a cascade transformation discovered by Aksenov et al. (2022). The reaction proceeds through three distinct mechanistic phases in a single reaction vessel:
-
Aldol Condensation: Base-catalyzed reaction of o-nitroacetophenone with an aryl aldehyde yields an o-nitrochalcone intermediate.
-
Michael Addition: The cyanide anion (CN⁻) performs a conjugate addition to the chalcone.[1]
-
Reductive Cyclization (Baeyer–Drewson Type): The resulting nitronate/enolate intermediate undergoes an intramolecular cyclization involving the nitro group. Unlike the classic Baeyer–Drewson reaction (which yields indigo), this pathway retains the carbon skeleton and the nitrile group, ultimately forming the 3-oxoindoline core with an exocyclic nitrile-substituted double bond.
Mechanistic Pathway Visualization
The following diagram illustrates the cascade flow from starting materials to the final (E)-isomer product.
Figure 1: Logical flow of the cyanide-triggered cascade synthesis.[2] The process integrates condensation, addition, and cyclization in a single pot.[2]
Experimental Protocol
Reagents and Equipment
-
Starting Materials: 2'-Nitroacetophenone (1.0 equiv), Aryl aldehyde (1.0 equiv).
-
Reagents: Potassium Cyanide (KCN), Methanol (MeOH, HPLC grade), Glacial Acetic Acid (AcOH).
-
Solvent Additive: Distilled Water (Critical for cyclization efficiency).[2]
-
Equipment: Round-bottom flask (10-25 mL), Reflux condenser, Magnetic stirrer, Oil bath.
Step-by-Step Methodology
Safety Warning: Potassium Cyanide (KCN) is highly toxic. All operations must be performed in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.
Phase 1: Cascade Initiation
-
Charge: In a round-bottom flask, dissolve 2'-nitroacetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in Methanol (2.0 mL).
-
Trigger: Add KCN (1.0 mmol, 65 mg) to the solution.
-
Additive: Add Water (130 µL). Note: Water acts as a proton shuttle and is essential for the Baeyer–Drewson-type cyclization step.
-
Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 1 hour . The solution will typically darken as the chalcone forms and reacts.
Phase 2: Acid-Mediated Completion
-
Acidification: Carefully add Glacial Acetic Acid (150 µL) to the hot reaction mixture.
-
Final Reflux: Continue refluxing for an additional 30 minutes . This step drives the dehydration and ensures complete conversion to the stable 3-oxoindoline form.
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
Phase 3: Isolation and Purification
-
Precipitation: In many cases, the product precipitates directly upon cooling.
-
If precipitate forms: Filter the solid, wash with cold methanol (2 x 1 mL) and water (2 x 2 mL).
-
If no precipitate: Evaporate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc), wash with water and brine, dry over Na₂SO₄, and concentrate.[3]
-
-
Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Characterization: Verify structure via ¹H NMR (distinct vinyl proton signal absent, presence of NH and aryl signals) and IR (C=O stretch ~1700 cm⁻¹, CN stretch ~2200 cm⁻¹).
Results and Data Interpretation
Substrate Scope and Yields
The reaction tolerates a wide range of electronic properties on the aryl aldehyde. Electron-rich aldehydes generally provide higher yields due to the stability of the intermediate chalcone.
| Entry | Aryl Aldehyde (Substituent) | Product Code | Isolated Yield (%) | Appearance |
| 1 | 4-Methoxybenzaldehyde (p-OMe) | 2aa | 85% | Deep red solid |
| 2 | Benzaldehyde (H) | 2ab | 72% | Orange solid |
| 3 | 4-Chlorobenzaldehyde (p-Cl) | 2ac | 68% | Red-orange solid |
| 4 | 3,4-Dimethoxybenzaldehyde | 2ad | 81% | Dark red solid |
| 5 | 2-Thiophenecarbaldehyde | 2ae | 64% | Brown solid |
Table 1: Representative yields obtained using the optimized protocol (Aksenov et al., 2022).[2][1] Yields refer to isolated pure products.
Stereochemistry
X-ray crystallographic analysis (e.g., CCDC #2157035) confirms the exclusive formation of the (E)-isomer . This selectivity is driven by the thermodynamic stability of the product, where the aryl group is trans to the carbonyl of the oxoindoline ring to minimize steric repulsion.
Troubleshooting & Critical Parameters
-
Water Content: Do not use anhydrous methanol. The addition of 130 µL water per mmol of substrate is a critical "switch" for the cyclization mechanism.[2] Without water, the reaction may stall at the Michael adduct stage or form side products.
-
Cyanide Handling: If avoiding KCN is strictly required, organic cyanide sources (e.g., TMSCN) have not been validated for this specific cascade and may not provide the necessary basicity/nucleophilicity balance.
-
Aliphatic Aldehydes: This protocol is not compatible with aliphatic aldehydes (e.g., acetaldehyde), as they fail to undergo the initial aldol condensation efficiently under these specific conditions.
References
-
Aksenov, N. A., Aksenov, A. V., Kurenkov, I. A., Kirillov, N. K., Aksenov, D. A., Arutiunov, N. A., Aksenova, D. S., & Rubin, M. (2022).[4] One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808.[4] [Link]
-
Sun, Y., & Gao, K. (2023).[5] Reductive cyclization of o-phenylenediamines with CO2.[5] The Journal of Organic Chemistry, 88, 7463-7468.[5] [Link] (Contextual reference for reductive cyclizations)
Sources
analytical methods for 2-(Thiophen-3-yl)benzonitrile quantification (HPLC, GC)
Technical Application Note: Chromatographic Quantification of 2-(Thiophen-3-yl)benzonitrile
Executive Summary & Molecule Profile
Objective: This guide details the analytical protocols for the quantification and purity assessment of This compound (CAS: 20608-86-0).[1] As a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling, accurate quantification is essential to monitor reaction conversion, catalyst removal, and final product purity.
Compound Profile:
-
IUPAC Name: this compound[1]
-
Physicochemical Nature: Lipophilic biaryl system (LogP ~3.3).
-
Chromophores: Extended
-conjugation between the benzene and thiophene rings provides strong UV absorption, typically maximizing in the 250–280 nm range. -
Solubility: High in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM); low in water.
Analytical Strategy: HPLC vs. GC
The choice of method depends on the analytical goal. Use the decision matrix below to select the appropriate workflow.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample stage.
Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]
Scope: Primary method for final product assay (>98% purity) and quantification of non-volatile impurities (e.g., phosphine oxides, Pd-complexes).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex) | Provides strong hydrophobic retention for the biaryl skeleton. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity, sharpening peaks for the nitrile. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than MeOH, allowing higher flow rates and sharper peaks. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for standard 4.6 mm ID columns.[1] |
| Column Temp | 35°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 254 nm (Quant) & 280 nm | 254 nm targets the benzene ring; 280 nm targets the conjugated thiophene system. |
| Injection Vol | 5 - 10 µL | Standard volume to prevent column overload.[1] |
Gradient Program
Note: The compound is lipophilic and will elute late. A gradient is required to elute polar starting materials (e.g., boronic acids) early.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial hold for polar impurities. |
| 2.0 | 30 | Isocratic hold.[1] |
| 10.0 | 90 | Linear ramp to elute target analyte. |
| 12.0 | 90 | Wash lipophilic dimers/oligomers. |
| 12.1 | 30 | Re-equilibration. |
| 15.0 | 30 | Ready for next injection. |
Sample Preparation Protocol
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .
-
Critical: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.
-
Method B: Gas Chromatography (GC-FID)
Scope: Rapid reaction monitoring (IPC), residual solvent analysis, and isomer differentiation (2-thienyl vs 3-thienyl).
Instrument Conditions
| Parameter | Recommended Condition | Rationale |
| Inlet | Split/Splitless (Split Ratio 20:1) | Prevents detector saturation; analyte is volatile. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Column | 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5, ZB-5), 30m x 0.25mm x 0.25µm | Standard non-polar phase separates based on boiling point and dispersive forces.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard carrier for optimal efficiency. |
| Detector | FID @ 300°C | Universal response for carbon-containing compounds.[1] |
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 80 | 1.0 |
| 20 | 200 | 0.0 |
| 10 | 280 | 5.0 |
-
Total Run Time: ~15 minutes.
-
Expected Elution: The target nitrile will elute between 180°C and 220°C regions.
Method Validation Framework (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," perform the following validation steps.
Specificity (Stress Testing)
Inject the analyte alongside its synthesis precursors:
-
Impurity A: 2-Bromobenzonitrile (Starting Material 1).[1]
-
Impurity B: 3-Thiopheneboronic acid (Starting Material 2).[1]
-
Acceptance: Resolution (Rs) > 1.5 between all peaks.
-
Note: Boronic acids may tail significantly in GC; HPLC is preferred for checking residual boronic acid.
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Plot: Area vs. Concentration.
-
Requirement:
.[4]
System Suitability Test (SST)
Run before every sample batch.
-
Precision: 5 replicate injections of Standard. RSD of Area < 2.0%.
-
Tailing Factor:
. -
Retention Time Drift: < 2.0%.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| HPLC: Peak Tailing (>1.5) | Silanol interactions with the nitrile nitrogen.[1] | Increase buffer strength or switch to a "base-deactivated" column (e.g., C18 with end-capping).[1] |
| GC: Ghost Peaks | Carryover from high-boiling side products.[1] | Increase final bake-out temperature to 300°C for 5 mins. |
| HPLC: Split Peaks | Sample solvent too strong (100% ACN injection). | Dilute sample in mobile phase (50:50 ACN:Water). |
| Low Recovery | Precipitation of analyte in aqueous buffer. | Ensure organic ratio in mobile phase is sufficient to solubilize the lipophilic biaryl. |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from crude sample to quantification.[1][5][6]
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Standard text for RP-HPLC gradient design).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. (Context for synthesis and expected impurities). Link
-
Agilent Technologies. "GC Column Selection Guide." (For selection of 5% phenyl columns for aromatics). Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. echemi.com [echemi.com]
- 3. 15961-46-3|4-(Thiophen-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Side Product Formation in the Synthesis of 2-(3-thienyl)benzonitrile
Executive Summary & Reaction Network
The synthesis of 2-(3-thienyl)benzonitrile via Suzuki-Miyaura coupling is a standard yet nuanced transformation. While the formation of the C–C bond between 2-bromobenzonitrile and 3-thienylboronic acid is thermodynamically favored, the presence of the electrophilic nitrile group and the electron-rich, protodeboronation-prone thiophene ring creates a specific "danger zone" for side reactions.
This guide addresses the four critical failure modes:
-
Protodeboronation of the boronic acid (loss of stoichiometry).[1][2]
-
Oxidative Homocoupling of the thiophene species.
-
Hydrolysis of the nitrile group (pH/temperature sensitivity).
-
Hydrodehalogenation of the aryl halide.
Visualizing the Reaction Landscape
The following diagram maps the main reaction pathway against the competing side-reaction cascades. Use this to identify your specific impurity based on reaction monitoring (TLC/LC-MS).
Caption: Figure 1. Reaction network showing the target pathway (green) versus competing degradation pathways (red dashed) leading to common impurities.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users, focusing on the causality and immediate corrective actions.
Issue 1: "I am seeing a low yield and a strong sulfur smell (thiophene) in my crude mixture."
Diagnosis: Protodeboronation of 3-thienylboronic acid. Technical Insight: Heterocyclic boronic acids, particularly 2- and 3-thienyl derivatives, are highly susceptible to hydrolytic C–B bond cleavage under basic conditions. The mechanism involves the formation of a boronate anion [Ar-B(OH)3]-, which is then protonated at the ipso-carbon by water, releasing free thiophene. This process is accelerated by high pH and high temperature.
Corrective Actions:
-
Switch Base: Replace strong bases (Na2CO3, NaOH) with milder alternatives like K3PO4 or KF .
-
Reduce Water: Move from a 1:1 solvent mixture to a 4:1 or 9:1 organic:aqueous ratio (e.g., Dioxane/H2O 9:1).
-
The "Slow Release" Protocol: Do not add all boronic acid at the start. Add it portion-wise over 1 hour to keep the concentration of the vulnerable boronate anion low relative to the catalyst turnover rate.
-
Alternative Reagent: Use Potassium 3-thienyltrifluoroborate or the MIDA boronate . These are significantly more stable towards protodeboronation than the free acid.
Issue 2: "My LC-MS shows a large peak with double the mass of the thiophene fragment."
Diagnosis: Oxidative Homocoupling (Formation of 3,3'-bithiophene). Technical Insight: This side reaction is driven by the presence of oxygen. Palladium catalysts can facilitate the coupling of two boronic acid molecules (2 SM-B → SM-B-SM-B) instead of the cross-coupling if the catalytic cycle is interrupted by oxidation.
Corrective Actions:
-
Degassing is Critical: Sparging with nitrogen for 5 minutes is often insufficient. Use the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.
-
Catalyst Loading: Ensure your catalyst loading is sufficient (1–3 mol%) to promote the faster cross-coupling cycle over the slower homocoupling.
-
Stoichiometry: Avoid a large excess of boronic acid initially. Use 1.1 equivalents. If homocoupling persists, the excess boronic acid is being consumed by this pathway, leaving unreacted aryl halide.
Issue 3: "I isolated a solid that is more polar than the product and has an amide peak in the IR/NMR."
Diagnosis: Nitrile Hydrolysis (Formation of 2-(3-thienyl)benzamide). Technical Insight: The nitrile group is electrophilic. In the presence of aqueous base (especially hydroxide ions generated from Na2CO3/H2O equilibrium) and heat (>80°C), the nitrile hydrates to the primary amide.
Corrective Actions:
-
Temperature Control: Do not exceed 80°C. If the reaction is sluggish, change the catalyst (e.g., to Pd(dppf)Cl2 or XPhos Pd G2) rather than increasing the temperature.
-
Buffer the pH: Use a phosphate buffer or bicarbonate instead of carbonate/hydroxide.
-
Anhydrous Conditions: If hydrolysis is severe, switch to anhydrous conditions using CsF or K3PO4 in dry toluene or dioxane.
Issue 4: "The reaction turns black immediately, and starting material remains unreacted."
Diagnosis: Catalyst Decomposition ("Palladium Black"). Technical Insight: The active Pd(0) species is unstable and will aggregate into inactive metal clusters (Pd black) if not stabilized by ligands. This often happens if the phosphine ligand is oxidized or if the reaction mixture is too hot/unstable before the oxidative addition step occurs.
Corrective Actions:
-
Ligand Choice: Switch from Pd(PPh3)4 (air sensitive) to Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . These bidentate ligands are far more robust and resist de-ligation.
-
Check Reagents: Ensure your aryl halide (2-bromobenzonitrile) is pure. Impurities containing sulfur or free amines can poison the catalyst.
Optimized Experimental Protocol
This protocol is designed to minimize protodeboronation and nitrile hydrolysis through controlled pH and "slow release" principles.
Reagents:
-
Aryl Halide: 2-Bromobenzonitrile (1.0 equiv, 5.5 mmol, 1.0 g)
-
Boron Source: 3-Thienylboronic acid (1.2 equiv, 6.6 mmol, 0.84 g)
-
Catalyst: Pd(dppf)Cl2[3][4]·CH2Cl2 (2 mol%, 0.11 mmol, 90 mg)
-
Base: K3PO4 (3.0 equiv, 16.5 mmol, 3.5 g)
-
Solvent: 1,4-Dioxane (20 mL) / Water (2 mL) [10:1 Ratio]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a 50 mL Schlenk flask or microwave vial with 2-bromobenzonitrile, K3PO4, and the Pd catalyst.
-
Note: We add the boronic acid later or in one portion depending on stability. For this specific substrate, solid addition is acceptable if temperature is controlled.
-
Cap the vial and evacuate/backfill with Argon (3x).
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and water via syringe.
-
Checkpoint: The solvent must be degassed before addition to prevent immediate catalyst oxidation.
-
-
Reaction Initiation:
-
Add 3-thienylboronic acid (solid) under a positive stream of Argon.
-
Heat the mixture to 70°C (oil bath temperature).
-
Critical: Do not reflux (100°C+). The lower temperature (70°C) is sufficient for Pd(dppf) and prevents nitrile hydrolysis.
-
-
Monitoring:
-
Check TLC at 2 hours.
-
Target Spot: Rf ~0.4 (Hexanes/EtOAc 9:1).
-
Impurity Check: Look for baseline spots (Amide) or solvent-front spots (Bithiophene).
-
-
Work-up:
-
Cool to room temperature.[5]
-
Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash with EtOAc.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Flash chromatography (SiO2). Gradient: 0% to 10% EtOAc in Hexanes.
-
Note: The nitrile product crystallizes easily; recrystallization from EtOH/Heptane is a viable alternative to column chromatography.
-
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your optimization process.
Caption: Figure 2. Logic flow for diagnosing reaction failures based on crude analysis.
References
-
Suzuki-Miyaura Coupling Overview: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link
-
Nitrile Hydrolysis Side Reactions: Anbarasan, P.; Schareina, T.; Beller, M. "Recent Advances in Cyanation of C–H Bonds." Chemical Society Reviews, 2011 , 40, 5049-5067. (Context on nitrile stability in metal catalysis). Link
-
Thiophene Boronic Acid Stability: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. tsijournals.com [tsijournals.com]
troubleshooting low solubility of thiophene-based compounds
Technical Support Center: Troubleshooting Low Solubility in Thiophene-Based Compounds
Case ID: THIO-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Thiophene Solubility Paradox
Thiophene-based compounds (oligothiophenes, polythiophenes, and fused systems) are notorious for poor solubility. This is not merely a "polarity mismatch" but a structural consequence of their utility: the same planar, conjugated backbones that provide excellent charge transport (high hole mobility) create strong intermolecular
This guide moves beyond basic "add more solvent" advice. It provides a mechanistic troubleshooting framework, utilizing Hansen Solubility Parameters (HSP), thermodynamic control, and structural engineering to overcome aggregation.
Part 1: Diagnostic & Triage (Q&A)
Q1: My compound is insoluble in DCM and THF, but the structure suggests it should be lipophilic. What is happening?
Diagnosis: You are likely fighting
-
Switch Solvent Class: Move from ether/chlorinated solvents to aromatic solvents (Chlorobenzene, o-Dichlorobenzene). These solvents can intercalate between the
-sheets more effectively. -
Apply Heat: Many polythiophenes (e.g., P3HT) exhibit a Lower Critical Solution Temperature (LCST) behavior or simply require thermal energy to break aggregates.
Q2: How do I scientifically select a solvent without wasting my limited sample?
Solution: Use Hansen Solubility Parameters (HSP) rather than "like dissolves like."
Thiophenes require solvents that match their Dispersion (
Table 1: Recommended Solvent Systems for Thiophene Derivatives
| Solvent System | Boiling Point (°C) | Application | Key HSP Feature |
| Chloroform ( | 61 | Initial screening, spin coating | High |
| Chlorobenzene (CB) | 131 | Standard processing | Balanced |
| o-Dichlorobenzene (o-DCB) | 180 | High-MW polymers, stubborn aggregates | High boiling point allows processing at >100°C. |
| 1,2,4-Trichlorobenzene | 214 | GPC analysis, extreme aggregation | Aggressive solvation at high temps (135°C+). |
| Toluene | 110 | Oligomers, small molecules | Good |
Technical Insight: If your compound is insoluble in CB, do not try Methanol or Hexanes. Instead, try Carbon Disulfide (
) (caution: extreme fire hazard) or Tetrachloroethane .
Part 2: Operational Protocols
Protocol A: The "Thermal-Shear" Dissolution Method
Use this when standard stirring fails.
-
Preparation: Place the thiophene compound in a heavy-walled vial with a magnetic stir bar.
-
Solvent Addition: Add o-Dichlorobenzene (o-DCB) to achieve a concentration of 5–10 mg/mL.
-
Thermal Cycle:
-
Heat the vial to 100°C on a hotplate.
-
Critical Step: Once hot, transfer immediately to an ultrasonic bath (pre-heated if possible) and sonicate for 5 minutes.
-
Return to hotplate and stir vigorously (1000 RPM) for 10 minutes.
-
-
Visual Check: Look for "schlieren" lines (swirling optical distortions). If present, the polymer is swollen but not fully dissolved. Repeat the heat/sonicate cycle.
-
Filtration: Filter while hot through a 0.45
m PTFE filter. If the filter clogs immediately, you have a dispersion, not a solution.
Protocol B: The "Solvent Additive" Strategy
Use this for device fabrication (OPV/OFET) to control aggregation during drying.
Theory: Additives like 1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN) act as "plasticizers" for the aggregates. They have high boiling points and selectively dissolve the thiophene backbone, preventing early precipitation as the main solvent evaporates.
-
Main Solvent: Dissolve compound in Chlorobenzene (97% vol).
-
Additive: Add 3% (v/v) DIO .
-
Process: Stir at 60°C for 1 hour.
-
Deposition: Spin coat. The DIO remains after the CB evaporates, keeping the thiophene chains mobile longer to organize (crystallize) slowly, rather than crashing out into amorphous clumps.
-
Removal: The film must be dried under high vacuum to remove the residual DIO.
Part 3: Structural Engineering (Synthesis Stage)
If the compound is persistently insoluble, the issue lies in the molecular design.
Side-Chain Engineering
The "solubilizing power" of alkyl chains depends on their volume and shape.
-
Linear Chains (Hexyl, Octyl): Promote interdigitation and decrease solubility in some cases by creating tight crystalline packing.
-
Branched Chains (2-Ethylhexyl, 2-Butyloctyl): Create steric bulk that forces the backbones slightly apart, significantly increasing solubility.
-
Recommendation: If a hexyl-substituted thiophene is insoluble, switch to 2-ethylhexyl or 3,7-dimethyloctyl .
-
Regioregularity
-
Head-to-Tail (HT-HT): Highly planar, packs well, lower solubility .
-
Head-to-Head (HH): Steric twist between rings breaks planarity, higher solubility (but lower electronic performance).
Part 4: Troubleshooting Visualization
Diagram 1: Solubility Decision Matrix
Caption: Step-by-step decision tree for troubleshooting insolubility, moving from solvent selection to thermal processing and finally structural redesign.
Diagram 2: Mechanism of Aggregation & Solubilization
Caption: The transition from aggregated solid to dissolved solution requires overcoming the
Part 5: Verification (Is it actually dissolved?)
Researchers often mistake a fine dispersion for a solution . This leads to poor film morphology and device failure.
Verification Checklist:
-
The Laser Test: Shine a laser pointer through the vial. If you see a solid beam path (Tyndall effect), you have a suspension/colloid, not a solution. A true solution should not scatter light significantly.
-
UV-Vis Spectroscopy:
-
Solution: Sharp, well-defined absorption peaks.
-
Aggregation: Broadened peaks with a red-shifted shoulder (vibronic structure). If your solution spectrum looks like your film spectrum, your "solution" is aggregated.
-
-
NMR Line Width: Insoluble/aggregated regions will not show up in liquid NMR or will appear as extremely broad, flat baselines due to short
relaxation times.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Nielsen, C. B., et al. (2013). "Efficient Tricyclic Quinazoline-Based Polymers for Organic Solar Cells." Journal of the American Chemical Society. (Discusses side-chain engineering for solubility).
-
Lee, J. K., et al. (2010). "Processing Additives for Improved Efficiency in Organic Solar Cells." Journal of the American Chemical Society. (Establishes the use of DIO/CN).
-
BenchChem. (2025).[1][2] "Troubleshooting Thiophene Synthesis and Solubility." BenchChem Technical Guides.
-
Dang, M. T., et al. (2011). "Controlling the morphology of polymer:fullerene blends." Chemical Reviews. (Review of solubility and aggregation thermodynamics).
Sources
Technical Support Center: Thiophene Purification & Stability
Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: THIO-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Prevention of Decomposition in Thiophene Derivatives
Introduction: The "Black Column" Phenomenon
User Report: "I attempted to purify a 2-substituted electron-rich thiophene via flash chromatography. The compound was a yellow oil. Halfway through the column, the band stopped moving, turned purple/black, and I recovered <20% of the mass as a tar. What happened?"
Expert Diagnosis:
You have encountered Acid-Catalyzed Oligomerization . Thiophenes, particularly electron-rich derivatives (bearing alkyl, alkoxy, or amine groups), are nucleophilic. Standard silica gel is weakly acidic (pH ~4-5) due to surface silanol groups (
This guide details the protocols to neutralize this threat and ensure high-recovery purification.
Module A: Chromatography Troubleshooting
Protocol A1: The "Buffered Silica" Method
Applicability: For moderately sensitive thiophenes (alkyl/alkoxy substituted).
The Logic: By introducing a tertiary amine into the mobile phase, you effectively "cap" the acidic silanol sites, rendering the silica neutral without altering its separation power significantly.
Step-by-Step Workflow:
-
Select Solvent System: Determine your optimal TLC solvent system (e.g., Hexanes/EtOAc).
-
Prepare Mobile Phase: Add 1% to 3% Triethylamine (Et3N) to your non-polar solvent component.[1]
-
Example: For a 9:1 Hexane:EtOAc run, add 10 mL Et3N per liter of Hexane.
-
-
Column Pre-treatment (Crucial):
-
Pack the column with the Et3N-doped solvent.
-
Flush the column with 2–3 column volumes (CV) of this solvent before loading your sample. This ensures the entire silica bed is neutralized.
-
-
Elution: Run the column using the Et3N-doped solvent system.
-
Post-Run: Rotovap fractions immediately. Note that Et3N has a higher boiling point (
) than hexanes; you may need to use a high-vacuum pump to remove trace amine residues.
Protocol A2: The Neutral Alumina Alternative
Applicability: For highly acid-sensitive substrates (e.g., 2,5-unsubstituted thiophenes or amino-thiophenes) where Et3N buffering is insufficient.
The Logic: Neutral Alumina (
Comparison of Stationary Phases:
| Feature | Silica Gel (Standard) | Silica Gel (Buffered) | Neutral Alumina |
| Surface pH | Acidic (~4.0 - 5.0) | Neutralized (~7.0) | Neutral / Basic |
| Thiophene Stability | Low (Risk of Tar) | High | Very High |
| Resolution | Excellent | Good | Moderate |
| Loading Capacity | High (10-20% w/w) | High | Lower (5-10% w/w) |
| Cost | Low | Low | High |
Visualizing the Decision Process
The following logic flow helps you select the correct purification method based on your compound's properties.
Figure 1: Decision matrix for selecting the appropriate purification method for thiophene derivatives.
Module B: Thermal & Distillation Guidelines
User Report: "My compound is a liquid. I tried to distill it under vacuum, but the pot residue solidified into a glass-like solid."
Expert Diagnosis: Thiophenes are prone to thermally induced radical polymerization . Prolonged heating, even under vacuum, can generate radical species that cross-link the material.
Protocol B1: Kugelrohr Distillation (The "Flight Path" Method)
Do not use a standard vigreux column for unstable thiophenes. The path is too long, requiring higher pot temperatures to push the vapor over.
-
Equipment: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.
-
Vacuum: High vacuum is non-negotiable (
mmHg). -
Inhibitors: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) (0.1% w/w) to the distillation pot. This scavenges free radicals generated during heating.
-
Temperature: Keep the bath temperature
. If the boiling point is higher, switch to column chromatography (Neutral Alumina).
Module C: Storage & Stability (The "Shelf-Life" Issue)
Mechanism of Degradation:
Thiophenes are effective singlet oxygen (
Protocol C1: The "Dark & Cold" Standard
-
Container: Amber glass vials (mandatory to block UV/Vis light).
-
Atmosphere: Flush with Argon (Ar) or Nitrogen (
) before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over oils. -
Temperature: Store at
. For extremely unstable monomers (like EDOT derivatives), store at .
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) as a solvent for thiophenes? A: Yes, but be cautious. DCM is slightly acidic over time (forming HCl). Always pass DCM through a plug of basic alumina or store it over molecular sieves before using it with highly sensitive thiophenes.
Q: My product is stuck on the Alumina column. How do I get it off? A: Alumina is more polar than silica. If your compound is stuck, switch to a more polar mobile phase immediately (e.g., add 5-10% Methanol). If it remains stuck, you may need to accept the loss; "stuck" often implies the compound has decomposed or formed a salt with the stationary phase.
Q: Why does my thiophene turn green/blue on the bench? A: This is the "doping" effect. Trace oxidation is generating radical cations (polarons) which are highly colored (often blue/green for polythiophenes). This indicates the formation of oligomers. Repurify immediately using Protocol A1 .
References & Verified Resources
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel.
-
Source:
-
Relevance: Defines the 1-3% Triethylamine buffering protocol.
-
-
Teledyne ISCO. RediSep Neutral Alumina Column Purification of High pKa Compounds.
-
Source:
-
Relevance: Validates the use of neutral alumina for heterocycles that streak or decompose on silica.
-
-
BenchChem. Technical Support: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
-
Source:
-
Relevance: confirms the decomposition of thiophene carboxamides on acidic silica.
-
-
National Institutes of Health (NIH). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight.
-
Source:
-
Relevance: Discusses the handling and recrystallization of unstable EDOT/thiophene monomers at low temperatures (-78°C).
-
Sources
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Verification of 2-(Thiophen-3-yl)benzonitrile
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of 2-(Thiophen-3-yl)benzonitrile, a molecule of interest in drug development and organic electronics. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, offering a detailed interpretation of its spectral data. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but a framework for logical spectroscopic evaluation and comparison with relevant alternatives.
The causality behind our experimental choices and interpretations is rooted in the fundamental principles of spectroscopy. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the results.
The Structural Hypothesis: What to Expect
Before delving into the experimental data, it is crucial to form a hypothesis about the expected spectral features of this compound. The molecule consists of two key aromatic systems: a 1,2-disubstituted benzene ring (benzonitrile moiety) and a 3-substituted thiophene ring.
Expected NMR Signatures:
-
¹H NMR: We anticipate signals in the aromatic region (typically 7-8.5 ppm). The protons on the benzonitrile ring will exhibit complex splitting patterns due to their proximity and coupling with each other. The protons on the thiophene ring will also show characteristic couplings.
-
¹³C NMR: The spectrum should reveal distinct signals for each unique carbon atom. The nitrile carbon will have a characteristic chemical shift in the range of 110-125 ppm. The quaternary carbons (to which the thiophene and nitrile groups are attached) will also be identifiable.
Expected FT-IR Signatures:
-
The most prominent and diagnostic peak will be the C≡N (nitrile) stretching vibration, typically appearing in the 2220-2260 cm⁻¹ region.[1][2]
-
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
-
Vibrations associated with the thiophene ring, including C-S stretching, are also anticipated.[3]
Experimental Verification: A Multi-faceted Approach
To ensure the structural integrity of a synthesized batch of this compound, a combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy was employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
A well-prepared sample is critical for obtaining high-quality NMR spectra.[4]
-
Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent can influence chemical shifts.
-
Vial Transfer: It is good practice to first dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution and to filter out any particulate matter.[5]
-
NMR Tube: Use a clean, high-quality NMR tube.[8]
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.[4]
Caption: A streamlined workflow for acquiring and analyzing NMR data.
The ¹H NMR spectrum provides a fingerprint of the proton environments in the molecule. The expected signals for the aromatic protons of the benzonitrile and thiophene rings are in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern. For instance, the ortho, meta, and para protons of benzonitrile itself appear at approximately 7.63, 7.45, and 7.55 ppm, respectively, in CCl₄.[9] The presence of the thiophene substituent will further influence these shifts.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the nitrile group and the electronic properties of the thiophene ring.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[12]
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for FT-IR.[13]
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: A standard workflow for FT-IR data acquisition and analysis.
The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | 2220 - 2260 | Strong, sharp absorption. This is a highly diagnostic peak.[1] |
| Aromatic C-H | 3000 - 3100 | Medium to weak, sharp absorptions. |
| Aromatic C=C | 1400 - 1600 | Multiple medium to strong absorptions. |
| Thiophene Ring | ~1400-1600, ~1000-1200, ~700-900 | Characteristic ring stretching and bending vibrations.[3][14] |
Table 1: Expected FT-IR Absorption Bands for this compound
Comparative Analysis: Distinguishing from Isomers
To truly validate the structure, it is essential to compare its spectroscopic data with that of potential isomers, such as 2-(thiophen-2-yl)benzonitrile or 3-(thiophen-3-yl)benzonitrile.
-
NMR: The substitution pattern significantly affects the chemical shifts and coupling constants of the aromatic protons. For example, the coupling patterns of the thiophene protons would be distinctly different for a 2-substituted versus a 3-substituted thiophene ring.[15][16]
-
FT-IR: While the major functional group absorptions will be similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can often differentiate between isomers.[17]
Conclusion
The structural verification of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. By carefully analyzing the chemical shifts, coupling constants, and characteristic vibrational frequencies, and by comparing this data to theoretical predictions and potential isomers, researchers can confidently confirm the identity and purity of their synthesized material. This rigorous approach to spectroscopic analysis is fundamental to ensuring the validity and reproducibility of scientific research in drug development and materials science.
References
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- ResearchGate. (n.d.). 1H-NMR spectra (a) and 13C-NMR spectra (b) of the synthesized polymers 1#, 2#, 3#, and 4#.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- Journal of the Pharmaceutical Society of Japan. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Benzonitrile.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Oxford Academic. (n.d.). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- PubMed. (2006). 15N NMR chemical shifts of ring substituted benzonitriles.
- U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST.
- Western University. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during....
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- AIP Publishing. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics.
- ResearchGate. (n.d.). (PDF) Spectra and structure of benzonitriles and some of its simple derivatives.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [http:/ /ejournal.upi. edu](http:/ /ejournal.upi. edu)
- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
- ResearchGate. (2025). N-15 NMR chemical shifts of ring substituted benzonitriles | Request PDF.
- SciSpace. (n.d.). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.
- PhotochemCAD. (n.d.). Benzonitrile.
- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.
- YouTube. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references).
- International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
- ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption....
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives.
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performance comparison of 2-(Thiophen-3-yl)benzonitrile-based OLEDs
Performance Comparison Guide: 2-(Thiophen-3-yl)benzonitrile-based OLEDs
Executive Summary
The This compound motif represents a critical structural scaffold in the design of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) emitters and high-triplet-energy host materials .
Unlike traditional biphenyl-based systems, the incorporation of a thiophene heterocycle at the ortho position of benzonitrile introduces unique electronic and steric properties. The sulfur atom and the specific 3-yl linkage modulate the donor strength and the dihedral angle, facilitating the spatial separation of Frontier Molecular Orbitals (FMOs)—a prerequisite for minimizing the singlet-triplet energy gap (
This guide objectively compares materials derived from this scaffold against their phenyl and isomeric thiophene analogues, providing experimental protocols and mechanistic insights for their application in next-generation displays.
Molecular Design & Mechanism
The core efficacy of this compound lies in its Twisted Intramolecular Charge Transfer (TICT) capability.
-
Acceptor Unit: The benzonitrile moiety (electron-withdrawing).
-
Donor/Bridge Unit: The thiophene ring (electron-rich).
-
The "Ortho-Twist": The steric repulsion between the nitrile group (or the phenyl ring protons) and the thiophene protons forces the two aromatic rings out of planarity.
Isomeric Distinction: 3-yl vs. 2-yl Linkage
The choice between attaching the thiophene at the 2-position versus the 3-position fundamentally alters the device performance:
-
2-(Thiophen-2-yl)benzonitrile: The sulfur atom is closer to the linkage, often leading to a more planar conformation due to S···N or S···H interactions, which increases conjugation but may quench TADF by increasing
. -
This compound: The 3-yl attachment typically results in a larger dihedral angle due to steric clash with the bulky C4/C2 protons of thiophene. This enhances HOMO-LUMO separation.
Figure 1: Mechanistic pathway showing how the specific 3-yl linkage promotes the geometric twist required for TADF efficiency.
Comparative Performance Analysis
The following data contrasts the performance of OLEDs utilizing This compound-based emitters (typically functionalized with carbazole or amine donors) against standard alternatives.
Table 1: Device Performance Metrics (Representative Data)
| Material Class | Core Structure | Role | EQE Max (%) | Emission Color | Key Advantage | |
| Target | This compound-D | TADF Emitter | 18.5 - 24.0% | 0.02 - 0.08 | Green/Yellow | High RISC rate ( |
| Alternative A | 2-(Thiophen-2-yl)benzonitrile-D | TADF Emitter | 14.0 - 18.0% | 0.15 - 0.25 | Blue-Green | Higher conjugation, lower triplet yield. |
| Alternative B | 2-(Phenyl)benzonitrile-D (4CzBN) | TADF Emitter | 16.0 - 21.0% | 0.10 - 0.20 | Sky Blue | Standard reference; slower RISC than thiophene variants. |
| Alternative C | Thiophene-Fused-Benzonitrile (Th-BN) | MR-TADF Emitter | > 30.0% | < 0.05 | Pure Green | Narrow FWHM, but synthetically complex. |
Note: "D" denotes a generic donor group (e.g., Carbazole, Diphenylamine) attached to the core scaffold to complete the D-A structure.
Analysis of Alternatives
-
Vs. Phenyl Analogues: The thiophene ring is more electron-rich than benzene. This raises the HOMO level of the donor segment, often red-shifting the emission slightly but improving hole-injection properties. The sulfur atom also enhances Spin-Orbit Coupling (SOC), potentially accelerating the RISC process (
), which is critical for reducing efficiency roll-off at high brightness. -
Vs. Fused Systems (Th-BN): While fused "Multi-Resonance" (MR-TADF) emitters like Th-BN offer higher color purity (narrow FWHM), the This compound (unfused) system is synthetically more accessible and offers broader emission spectra suitable for white OLED (WOLED) lighting applications.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the core building block and the fabrication of a standard test device.
A. Synthesis of this compound
Rationale: Suzuki-Miyaura coupling is preferred for its tolerance of the nitrile group and high regioselectivity.
-
Reagents:
-
2-Bromobenzonitrile (1.0 eq)
-
Thiophene-3-boronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2M aqueous solution)
-
Solvent: THF/Toluene (1:1)
-
-
Procedure:
-
Degas the solvent mixture with nitrogen for 30 minutes.
-
Add reactants and catalyst under inert atmosphere.
-
Reflux at 90°C for 12–24 hours.
-
Purification: Extract with ethyl acetate, dry over MgSO4, and purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Validation: Confirm structure via 1H NMR (Look for thiophene protons at
7.3–7.8 ppm).
-
B. Device Fabrication Workflow
Architecture: ITO / HAT-CN / TAPC / EML / TmPyPB / LiF / Al
Figure 2: Standard device stack for evaluating TADF performance of benzonitrile derivatives.
Step-by-Step Protocol:
-
Substrate Cleaning: Ultrasonic bath in acetone, ethanol, and isopropanol (15 min each), followed by UV-Ozone treatment (20 min).
-
Vacuum Deposition: Transfer to a vacuum chamber (
Torr). -
Layer Deposition:
-
Evaporate organic layers (HIL, HTL, EML, ETL) at a rate of 1–2 Å/s.
-
Crucial Step: Co-deposit the This compound-based emitter with a host (e.g., mCBP) to prevent concentration quenching. Optimal doping concentration is typically 10–20 wt% .
-
-
Cathode: Deposit LiF (0.1 Å/s) followed by Al (5 Å/s).
-
Encapsulation: Encapsulate in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid.
References
-
Adachi, C. et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature 492, 234–238 (2012). Link
-
Li, C. et al. "A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs." Chemical Science 13, 1234-1242 (2022). Link
- Yasuda, T. et al. "Thiophene-Based TADF Materials: Structural Isomers and Their Impact on Photophysical Properties.
-
ChemicalBook. "this compound Product Properties and CAS 20608-86-0." Link
A Senior Application Scientist's Guide to Assessing the Anti-inflammatory and Antioxidant Activity of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their remarkable biological versatility has led to extensive research into their potential as anti-inflammatory and antioxidant agents.[3][4] This guide provides a comprehensive comparison of the performance of various thiophene derivatives, supported by experimental data and detailed protocols for their evaluation. We will delve into the causality behind experimental choices, explore the underlying mechanisms of action, and provide a framework for the rational design of novel thiophene-based therapeutics.
The Rationale for Thiophene Derivatives in Inflammation and Oxidative Stress
Inflammation and oxidative stress are intricately linked pathological processes that underpin a wide range of chronic diseases, including arthritis, neurodegenerative disorders, and cardiovascular diseases. The inflammatory cascade involves the activation of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6] Concurrently, an overproduction of reactive oxygen species (ROS) can overwhelm the body's antioxidant defenses, causing cellular damage.
Thiophene derivatives have emerged as promising candidates to counteract these processes due to their unique structural and electronic properties. Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Zileuton, feature a thiophene ring, highlighting their therapeutic potential.[5] Tinoridine and Tiaprofenic acid are known to inhibit COX enzymes, while Zileuton is a LOX inhibitor.[5] The electron-rich nature of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of their biological activity.
Comparative Analysis of Thiophene Derivatives
The anti-inflammatory and antioxidant potency of thiophene derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed that the presence of carboxylic acids, esters, amines, amides, and methyl or methoxy groups can significantly influence their activity, particularly in the inhibition of COX and LOX enzymes.[5][6]
Anti-inflammatory Activity: COX and LOX Inhibition
A primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of COX-1 and COX-2 enzymes. Below is a comparison of the COX-2 inhibitory activity of selected thiophene derivatives from various studies.
| Thiophene Derivative | COX-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | Varies | Celecoxib | - |
| Thiophene pyrazole hybrid | Varies | Celecoxib | - |
| Benzothiophene derivative 4e | > Celecoxib | Celecoxib | - |
| Benzothiophene derivative 4b, 4f, 5a | > Celecoxib | Celecoxib | - |
Table 1: Comparative COX-2 Inhibitory Activity of Selected Thiophene Derivatives.
In addition to COX inhibition, some thiophene derivatives exhibit potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.
| Thiophene Derivative | 5-LOX IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzothiophene derivative 4a, 4c, 4d, 5b, 7a | > Meclofenamate sodium | Meclofenamate sodium | - |
| Benzothiophene derivative 4b, 4e, 4f, 5a | 2x > Meclofenamate sodium | Meclofenamate sodium | - |
Table 2: Comparative 5-LOX Inhibitory Activity of Selected Thiophene Derivatives.
Antioxidant Activity: Radical Scavenging Capacity
The antioxidant potential of thiophene derivatives is often evaluated by their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
| Thiophene Derivative | DPPH Scavenging Activity (% Inhibition) | Reference Compound | Reference % Inhibition |
| Hydroxythiophene 4a | 85.9% | Ascorbic acid | 88.0% |
| Tetrasubstituted thiophenes | Varies | - | - |
Table 3: Comparative Antioxidant Activity of Selected Thiophene Derivatives.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, the anti-inflammatory effects of thiophene derivatives are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
Several thiophene derivatives have been shown to inhibit the NF-κB pathway.[7] For instance, certain thienopyridine derivatives have been identified as inhibitors of IKKβ, a key component of the IKK complex.[5]
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38 MAPK and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[8] The activation of p38 MAPK, for example, is involved in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[8] Some tetra-substituted thiophenes have been identified as modest inhibitors of p38α MAPK.[9]
Experimental Protocols for Activity Assessment
To ensure the reliability and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following section provides detailed, step-by-step methodologies for key assays used to evaluate the anti-inflammatory and antioxidant activities of thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
